Product packaging for 3-((Phenylsulfonyl)methylene)oxetane(Cat. No.:CAS No. 1221819-46-0)

3-((Phenylsulfonyl)methylene)oxetane

Cat. No.: B567450
CAS No.: 1221819-46-0
M. Wt: 210.247
InChI Key: NCHCTLRZIXTLPI-UHFFFAOYSA-N
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Description

Significance of Oxetane (B1205548) Motifs in Modern Chemical Science

The oxetane motif, a four-membered heterocyclic ether, has become an increasingly important structural unit in modern chemical science, particularly in the realm of medicinal chemistry. magtech.com.cnbeilstein-journals.orgacs.org The inclusion of an oxetane ring can significantly influence a molecule's properties in several beneficial ways. acs.orgresearchgate.net

Key contributions of the oxetane motif include:

Improved Physicochemical Properties: Oxetanes are known to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability in drug candidates. acs.orgnih.gov These attributes are critical for optimizing the pharmacokinetic profiles of potential therapeutic agents.

Bioisosteric Replacement: The oxetane ring can serve as a bioisostere for other common functional groups, such as gem-dimethyl or carbonyl groups. researchgate.netresearchgate.net This substitution can lead to improved biological activity and reduced off-target effects.

Three-Dimensionality: The non-planar, puckered nature of the oxetane ring introduces three-dimensionality into otherwise flat molecules. nih.govutexas.edu This increased sp³ character is often associated with higher target selectivity and better clinical success rates for drug candidates.

Hydrogen Bond Acceptor: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, which can be crucial for molecular recognition and binding to biological targets. mdpi.com

The unique properties imparted by the oxetane ring have led to its incorporation into a number of biologically active compounds and approved drugs, including the well-known anticancer agent paclitaxel (B517696) (Taxol). acs.orgnih.gov

Historical and Conceptual Context of Oxetane Derivatives in Chemical Research

The first synthesis of the parent, unsubstituted oxetane was reported in the 1870s. beilstein-journals.org However, for much of the subsequent century, oxetane derivatives were largely regarded as chemical curiosities, and their potential remained underexplored. A significant turning point in the perception and application of oxetanes came with the work of Carreira and colleagues, who demonstrated their utility as isosteres for gem-dimethyl and carbonyl groups in the mid-2000s. This "rediscovery" sparked a surge of interest in oxetane chemistry within the medicinal chemistry community. nih.gov

Historically, the synthesis of oxetanes was often challenging due to the inherent ring strain of the four-membered ring. researchgate.net However, the development of new and more efficient synthetic methodologies has made a wide variety of substituted oxetanes more accessible. magtech.com.cnacs.org These advancements have been crucial in allowing chemists to systematically investigate the impact of oxetane incorporation on molecular properties and to design novel compounds with tailored characteristics. The evolution of synthetic strategies, from classical methods to modern catalytic approaches, has been instrumental in establishing oxetanes as a staple in the medicinal chemist's toolbox. beilstein-journals.orgacs.org

Interactive Data Table: Physicochemical Properties of 3-((Phenylsulfonyl)methylene)oxetane and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₀H₁₀O₃S210.2551-53412.0 ± 45.0
OxetaneC₃H₆O58.08-9748
(Methylsulfonyl)benzeneC₇H₈O₂S156.20107-109299.5
Oxetan-3-oneC₃H₄O₂72.06N/A140

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3S B567450 3-((Phenylsulfonyl)methylene)oxetane CAS No. 1221819-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzenesulfonylmethylidene)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c11-14(12,8-9-6-13-7-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHCTLRZIXTLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CS(=O)(=O)C2=CC=CC=C2)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Phenylsulfonyl Methylene Oxetane and Analogous Structures

Established Synthetic Pathways for the Oxetane (B1205548) Ring System

The synthesis of the oxetane ring, a strained four-membered heterocycle, presents unique challenges due to inherent ring strain. ethz.ch However, its increasing importance as a structural motif in medicinal chemistry has driven the development of robust synthetic methods. ethz.ch

Wittig Reaction-Based Syntheses Utilizing Methyl Phenyl Sulfone and Oxetan-3-one

A primary and effective method for the synthesis of 3-((phenylsulfonyl)methylene)oxetane involves a Wittig-type olefination reaction. This pathway utilizes the reaction between a sulfonyl-stabilized ylide, generated from methyl phenyl sulfone, and the commercially available oxetan-3-one.

The initial step in this synthetic sequence is the generation of a sulfonyl-stabilized carbanion. This is typically achieved through the deprotonation of methyl phenyl sulfone at the α-carbon. Strong bases are required for this process due to the pKa of the α-protons. A common and effective base for this transformation is n-butyllithium (n-BuLi). The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at reduced temperatures to control reactivity and prevent side reactions. The resulting lithiated species is a potent nucleophile, stabilized by the adjacent sulfonyl group.

The sulfonyl-stabilized carbanion, once formed, undergoes a nucleophilic addition to the carbonyl carbon of oxetan-3-one. This ketone is a key precursor for the introduction of the oxetane moiety. The addition reaction leads to the formation of a β-hydroxy sulfone intermediate. This intermediate is then typically converted to the final alkene product through a Peterson-type elimination, which is facilitated by the subsequent steps of the one-pot reaction sequence.

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. A detailed procedure highlights the key parameters for achieving a high yield of the desired product. The reaction involves the slow, dropwise addition of n-BuLi to a solution of methyl phenyl sulfone in THF at 0 °C. Following this, chlorodiethylphosphonate is added, which facilitates the subsequent olefination. The reaction mixture is then cooled to a significantly lower temperature, typically -78 °C, before the addition of oxetan-3-one. This low temperature is crucial for controlling the reactivity of the organolithium species and ensuring the selective addition to the ketone. After a period of stirring at this low temperature, the reaction is quenched with an aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent like ethyl acetate. Purification by silica (B1680970) gel column chromatography yields the final product, this compound, as a colorless oil in good yield.

Table 1: Optimized Reaction Parameters for the Synthesis of this compound

ParameterCondition
Starting Materials Methyl phenyl sulfone, Oxetan-3-one
Base n-Butyllithium (n-BuLi)
Solvent Tetrahydrofuran (THF)
Deprotonation Temp. 0 °C
Addition Temp. -78 °C
Quenching Agent Aqueous Ammonium Chloride (NH₄Cl)
Purification Silica Gel Column Chromatography
Yield ~82%

Alternative Cyclization Strategies for Oxetane Ring Formation

Beyond the direct olefination of a pre-formed oxetane ring, alternative strategies focus on the construction of the oxetane ring itself through cyclization reactions. These methods offer access to a broader range of substituted oxetanes. ethz.chrsc.org

A notable alternative to the classic Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions. rlavie.comwikipedia.org These reagents are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts, offering advantages in certain synthetic contexts. wikipedia.org A key example of this approach is the reaction of oxetan-3-one with a phosphonotriacetate derivative, such as triethyl phosphonoacetate. chemicalbook.com

This reaction typically involves the deprotonation of the phosphonoacetate with a suitable base, such as sodium hydride or sodium methoxide, to generate the corresponding phosphonate anion. chemicalbook.comwikipedia.org This anion then acts as a nucleophile, attacking the carbonyl carbon of oxetan-3-one. The subsequent intramolecular elimination of a phosphate (B84403) byproduct results in the formation of an exocyclic double bond, yielding a 3-(alkoxycarbonylmethylene)oxetane derivative. For instance, the reaction of oxetan-3-one with ethoxycarbonylmethylene triphenylphosphine (B44618) in dichloromethane (B109758) at room temperature produces ethyl 2-(oxetan-3-ylidene)acetate in good yield. chemicalbook.com This method provides a direct route to oxetane structures bearing an ester functionality at the exocyclic position, which can be further elaborated.

Table 2: Horner-Wadsworth-Emmons Reaction for the Synthesis of an Oxetane Analog

Reactant 1Reactant 2ProductSolventBase/ConditionsYieldReference
Oxetan-3-oneEthoxycarbonylmethylene triphenylphosphineEthyl 2-(oxetan-3-ylidene)acetateDichloromethaneRoom Temperature79% chemicalbook.com
Friedel-Crafts Alkylation Analogues for Oxetane Construction

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, typically involves the alkylation or acylation of an aromatic ring. nih.gov Analogous strategies have been developed for the synthesis of highly substituted oxetanes, particularly 3,3-diaryloxetanes. These compounds are of interest as potential bioisosteres for diarylmethanes and benzophenones. nih.govresearchgate.net

A notable method involves the lithium-catalyzed Friedel-Crafts alkylation of phenols with oxetan-3-ols. nih.gov This reaction proceeds via a proposed carbocationic intermediate on the oxetane ring, formed by the selective activation of the tertiary hydroxyl group. nih.gov The regiochemical outcome is dependent on the substitution pattern of the phenol (B47542) nucleophile. nih.govresearchgate.net

Para-Selective Alkylation : Phenols with substituents at the ortho-position or related derivatives undergo para-selective C-alkylation, leading to the formation of 3,3-diaryloxetanes in high yields. nih.gov

Ortho-Selective Alkylation : In cases where the reaction proceeds via ortho-selective alkylation, a tandem alkylation-ring-opening sequence occurs, yielding 3-aryl-3-hydroxymethyl-dihydrobenzofurans instead of the oxetane product. nih.gov

The reaction demonstrates remarkable selectivity, as the lithium catalyst activates the tertiary alcohol without promoting the unwanted ring-opening or polymerization of the oxetane. nih.gov The electronic nature of the phenol also influences the reaction outcome; electron-rich phenols favor the thermodynamically stable C-alkylated products, while electron-deficient phenols can yield O-alkylated ether intermediates as kinetic products. researchgate.net

Table 1: Lithium-Catalyzed Friedel-Crafts Reaction of Phenols with Oxetan-3-ols

Phenol Reactant Product Type Key Features Reference
ortho-Substituted Phenols 3,3-Diaryloxetane High yields, complete selectivity for oxetane product. nih.gov
meta/para-Substituted Phenols Dihydrobenzofuran Formed via one-pot Friedel-Crafts alkylation and oxetane ring opening. nih.gov
4-Cyanophenol Oxetane Ether O-alkylation product is exclusively formed due to electron-withdrawing nature. researchgate.net
Sulfur Ylide Chemistry in Oxetane Synthesis

Sulfur ylides are versatile reagents in organic synthesis, often used for the construction of small rings like epoxides and cyclopropanes. baranlab.orgoaepublish.com Their application extends to the synthesis of the four-membered oxetane ring, primarily through the ring expansion of epoxides. magtech.com.cnillinois.edu In this reaction, a sulfur ylide attacks an epoxide, leading to the formation of an oxetane. This strategy is particularly useful for creating 2,2-disubstituted oxetanes from ketones in a one-pot sequential process. thieme-connect.com

The direct synthesis of this compound utilizes chemistry analogous to ylide reactions. A common route involves a Horner-Wadsworth-Emmons-type reaction starting from oxetan-3-one. In a specific reported synthesis, methyl phenyl sulfone is deprotonated with n-butyllithium to form a stabilized carbanion. chemicalbook.com This nucleophile is then reacted with diethyl chlorophosphate. The resulting intermediate subsequently reacts with oxetan-3-one at low temperature (-78 °C) to yield this compound as the final product in good yield (82%). chemicalbook.com

The stability of the sulfur ylide or the analogous carbanion is a critical factor in these syntheses. youtube.com Stabilized ylides, often bearing an electron-withdrawing group, are generally easier to handle and are widely used. oaepublish.com Recent advancements have also explored photoredox catalysis to generate and react sulfur ylides under mild conditions, expanding their synthetic utility. rsc.org

Table 2: Synthesis of this compound

Step Reagents Temperature Time Outcome Reference
1 Methyl phenyl sulfone, n-Butyllithium in THF/hexane 0 °C 40 min Formation of stabilized carbanion. chemicalbook.com
2 Diethyl chlorophosphate 0 °C 30 min Formation of phosphonate intermediate. chemicalbook.com
Intramolecular Etherification Routes to Oxetanes

The intramolecular Williamson etherification is one of the most fundamental and widely used methods for constructing oxetanes. beilstein-journals.orgacs.org The reaction involves the cyclization of a substrate containing both an alcohol and a suitable leaving group in a 1,3-relationship, typically a halohydrin or a sulfonate ester. The alkoxide, generated by a base, displaces the leaving group via an intramolecular SN2 reaction to form the C-O bond of the oxetane ring. beilstein-journals.org

Despite its utility, this method faces challenges. The 4-exo-tet cyclization required for oxetane formation is kinetically less favored compared to other ring sizes. beilstein-journals.org Furthermore, the reaction often competes with Grob fragmentation, an elimination reaction that is entropically favored and can lead to the formation of a stable alkene as a major byproduct. beilstein-journals.org

Nevertheless, this route has been successfully employed in numerous syntheses, including the kilogram-scale preparation of key oxetane intermediates for pharmaceuticals and the synthesis of complex natural product analogues like oxetanocin. acs.org The choice of substrate, base, and reaction conditions is critical to maximize the yield of the desired oxetane. For instance, a one-pot protocol starting from a diol can be used, where one alcohol is selectively converted to an iodide, followed by base-mediated cyclization. acs.org

Table 3: Examples of Intramolecular Etherification for Oxetane Synthesis

Starting Material Type Base Leaving Group Key Application Reference
β-Halo ketone derivative KOH Halide Enantioselective synthesis of 2-aryl-substituted oxetanes. acs.org
1,3-Diol Base (in situ) Iodide (from Appel reaction) One-pot synthesis of simple oxetanes. acs.org
Homoallylic epoxide KOH Epoxide (as precursor) Synthesis of oxetanocin analogues. acs.org

Advanced and Emerging Synthetic Approaches to this compound and Derivatives

Recent research has focused on developing more sustainable, efficient, and selective methods for synthesizing oxetanes. These advanced approaches often employ novel catalytic systems and reaction media to overcome the limitations of classical methods.

Solvent-Free Reaction Systems for Enhanced Sustainability

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce waste and environmental impact. While a specific solvent-free synthesis for this compound is not prominently documented, related methodologies for analogous structures have been successfully developed. For example, an efficient, solvent-free synthesis of symmetrical methylene (B1212753) diesters has been achieved through the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes. nih.gov

This approach typically utilizes a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), and proceeds at elevated temperatures. It offers several advantages, including high product yields, short reaction times, and simplified work-up procedures. nih.gov The principles of this solvent-free methodology, which relies on the nucleophilic substitution of dihaloalkanes, could potentially be adapted for the synthesis of oxetane-containing structures, contributing to more environmentally benign synthetic routes. nih.gov

Catalytic Systems in Oxetane Synthesis, Including Metal-Catalyzed Methods

Catalysis offers a powerful tool for the efficient and selective synthesis of oxetanes. A variety of metal-based catalysts have been developed to facilitate the construction of the strained four-membered ring.

A gold-catalyzed method provides a direct, one-step synthesis of oxetan-3-ones from readily available propargylic alcohols. nih.gov This reaction proceeds in an open flask without the need to exclude air or moisture, highlighting its practicality. The process is believed to involve an α-oxo gold carbene intermediate and is highly valuable as oxetan-3-one is a key precursor for compounds like this compound. chemicalbook.comnih.gov

Other notable metal-catalyzed systems include:

Lithium Catalysis : As previously discussed, lithium salts catalyze the Friedel-Crafts reaction between oxetan-3-ols and phenols to form 3,3-diaryloxetanes. nih.gov

Copper Catalysis : Copper(I) iodide, in combination with a 1,10-phenanthroline (B135089) ligand, effectively catalyzes the intramolecular O-vinylation of γ-bromohomoallylic alcohols, leading to 2-methyleneoxetanes via a 4-exo ring closure. organic-chemistry.org

Cobalt Catalysis : While not a ring-forming reaction, cobalt-based systems, including those derived from vitamin B12, have been used to enable the radical ring-opening of oxetanes. researchgate.net This emerging strategy allows oxetanes to be used as radical precursors for C-C bond-forming reactions, expanding their synthetic utility. researchgate.net

Table 4: Metal-Catalyzed Methods in Oxetane Synthesis

Metal Catalyst Reaction Type Substrates Products Key Features Reference
Gold (Au) Intermolecular Oxidation/Cyclization Propargylic Alcohols Oxetan-3-ones One-step, "open flask" conditions, high utility precursor. nih.gov
Lithium (Li) Friedel-Crafts Alkylation Oxetan-3-ols, Phenols 3,3-Diaryloxetanes Selective activation of tertiary alcohol. nih.gov
Copper (Cu) Intramolecular O-vinylation γ-Bromohomoallylic Alcohols 2-Methyleneoxetanes Promotes favored 4-exo cyclization. organic-chemistry.org

Asymmetric Synthetic Routes for Stereocontrolled Oxetane Construction

The synthesis of enantioenriched oxetanes is of significant interest, particularly for applications in medicinal chemistry. Several strategies have been established to achieve stereocontrol during the formation of the oxetane ring.

One approach involves the asymmetric modification of a precursor followed by cyclization. For example, the enantioselective reduction of a β-halo ketone using a chiral reducing agent, followed by a standard Williamson etherification, can produce chiral 2-aryl-substituted oxetanes with high enantiomeric excess (ee). acs.org

Catalytic asymmetric methods that directly form the ring are highly desirable. Key examples include:

Rare-Earth Metal Catalysis : A chiral lanthanum-based heterobimetallic catalyst has been used for the asymmetric synthesis of 2,2-disubstituted oxetanes from ketones and sulfur ylides. thieme-connect.com This method can exhibit chiral amplification, where the enantioselectivity of the final product is higher than that of the intermediate epoxide. thieme-connect.com

Photocatalysis : The Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl and an alkene, can be rendered enantioselective. Using a chiral iridium photosensitizer under visible light irradiation allows for the asymmetric synthesis of oxetanes from α-ketoesters and alkenes. beilstein-journals.org

Substrate Control : Chiral oxetan-3-ones can be accessed with excellent stereocontrol using gold catalysis starting from enantiomerically enriched propargylic alcohols, with no racemization observed during the reaction. nih.gov

Table 5: Asymmetric Synthetic Routes to Chiral Oxetanes

Method Catalyst / Chiral Source Substrates Product Type Enantiomeric Excess (ee) Reference
Reduction & Cyclization Chiral reducing catalyst (in situ) β-Halo ketones 2-Aryl-substituted oxetanes 79–89% acs.org
Ylide Addition Chiral La-based catalyst Ketones, Sulfur ylide 2,2-Disubstituted oxetanes High optical purity reported. thieme-connect.com
Paternò-Büchi Reaction Chiral Iridium photocatalyst Alkenes, α-Ketoesters Substituted oxetanes Not specified. beilstein-journals.org

Strategies for Functionalization of Oxetane-Containing Building Blocks

The functionalization of pre-existing oxetane rings is a critical strategy for creating diverse molecular architectures. acs.org Given the stability of the oxetane ring under many conditions, a variety of transformations can be applied to generate novel building blocks from common precursors like oxetan-3-one. chemrxiv.orgutexas.edu

Key functionalization strategies include:

Reactions at the 3-position: Oxetan-3-one is a versatile starting material for numerous transformations. nih.govchemrxiv.org Standard ketone functionalization reactions can be employed, such as the Strecker synthesis to introduce cyano and amino groups, or organometallic additions to the carbonyl to yield tertiary alcohols. nih.govchemrxiv.org These alcohols can be further derivatized through etherification via Williamson synthesis or mesylation followed by nucleophilic substitution to access a wide range of sulfur and halogen-containing derivatives. chemrxiv.org

Oxidation and Reduction: The functional groups on substituted oxetanes can be readily manipulated. For instance, primary alcohols on an oxetane scaffold can be oxidized to aldehydes using reagents like Dess-Martin periodinane (DMP) or to carboxylic acids using TEMPO/PIDA systems. chemrxiv.org

C-H Functionalization: Direct functionalization of C-H bonds presents an efficient route to modify the oxetane core. utexas.eduacs.org Radical-mediated transformations can selectively target the C-H bonds alpha to the ring oxygen. utexas.edu A recently developed methodology couples Williamson etherification with alcohol C–H functionalization, allowing for the synthesis of complex oxetanes from simple, unactivated alcohols under mild conditions. nih.govresearchgate.net This method is suitable for late-stage functionalization of complex molecules like steroids and sugar derivatives. acs.orgnih.gov

Fluorination: The introduction of fluorine is a common strategy in medicinal chemistry. nih.gov Fluorinated oxetanes can be synthesized via deoxyfluorination of oxetane alcohols or through nucleophilic substitution of mesylates with fluoride (B91410) sources. chemrxiv.orgnih.gov

Coupling Reactions: Novel building blocks have been developed to facilitate the coupling of the oxetane motif to other fragments. Oxetane sulfonyl fluorides, for example, allow for the coupling of 3-aryl-oxetane fragments with various nucleophiles in a manner that mimics amide bond formation. beilstein-journals.orgnih.gov

The following table summarizes various functionalization reactions applied to oxetane-containing building blocks, primarily starting from oxetan-3-one or its derivatives.

Table 1: Selected Functionalization Reactions on Oxetane Building Blocks

Starting Material Reaction Type Reagents/Conditions Product Type Reference
Oxetan-3-one Strecker Synthesis TMSCN, Dialkylamine 3-Amino-3-cyano-oxetane chemrxiv.org
3-Alkyl-3-hydroxy-oxetane Oxidation (to aldehyde) DMP or PCC 3-Alkyl-oxetane-3-carbaldehyde chemrxiv.org
3-Alkyl-3-hydroxymethyl-oxetane Oxidation (to acid) TEMPO/PIDA or KMnO4 3-Alkyl-oxetane-3-carboxylic acid chemrxiv.org
3-Aryl-3-hydroxy-oxetane Etherification Alcohol, Brønsted Acid (TfOH) 3-Aryl-3-alkoxy-oxetane rsc.org
3-Alkyl-3-hydroxy-oxetane Mesylation MsCl, Et3N, CH2Cl2 3-Alkyl-3-mesyloxy-oxetane chemrxiv.org
3-Alkyl-3-mesyloxy-oxetane Nucleophilic Substitution Nucleophiles (e.g., F-, N3-, SCN-) 3-Alkyl-3-substituted-oxetane chemrxiv.org
Complex Alcohols C-H Functionalization / Cyclization Vinyl Sulfonium Salt, Base (KOtBu), Photocatalyst Spirocyclic Oxetanes acs.orgnih.gov

Scalability Considerations and Process Optimization in Oxetane Synthesis

The transition from laboratory-scale synthesis to large-scale production of oxetane-containing compounds presents several challenges. The inherent ring strain of the four-membered ether (25.5 kcal/mol) can lead to instability under harsh reaction conditions, such as high temperatures or strongly acidic environments, which might be encountered in industrial processes. beilstein-journals.orgnih.gov Therefore, process optimization and the development of robust, scalable synthetic routes are crucial.

Key considerations for scalability include:

Route Selection: The Williamson etherification, an intramolecular cyclization of a 1,3-diol derivative, remains one of the most common and powerful strategies for oxetane ring formation on a large scale. acs.orgnih.gov This method has been successfully demonstrated in the kilogram-scale synthesis of a key oxetane intermediate for an IDO1 inhibitor and an 8.0 kg scale synthesis of another functionalized oxetane. nih.govnih.gov

Process Optimization: Careful optimization of reaction parameters is critical for ensuring high yield and purity on a large scale. For the cyclization to form 2-sulfonyl oxetanes, studies have shown that factors like base selection, reagent concentration, and reaction time significantly impact the outcome. rsc.org For instance, using LiHMDS as a base at a specific concentration (0.025 M) was found to be optimal, affording a quantitative conversion that could be scaled up to produce gram quantities with a 93% isolated yield. rsc.org Reducing reaction concentration can often be beneficial in preventing side reactions. rsc.orgrsc.org

Flow Chemistry: For certain reactions, such as the Paternò-Büchi [2+2] cycloaddition, transitioning from batch to flow chemistry can improve scalability and safety. illinois.edu Flow reactors allow for better control over reaction parameters like temperature and reaction time, which is particularly important for managing potentially energetic reactions or unstable intermediates.

Starting Material Availability: Scalable syntheses often rely on readily available and inexpensive starting materials. Practical, large-scale routes to key building blocks like oxetan-3-one have been developed from commodity chemicals such as epichlorohydrin (B41342) or dihydroxyacetone, facilitating their broader use. beilstein-journals.orgnih.gov Similarly, routes to 2-substituted oxetanes have been scaled to metric-ton quantities for use in the manufacture of drug candidates. peeref.com

The following table highlights key aspects of an optimized and scaled-up synthesis of a 2-(arylsulfonyl)oxetane, demonstrating systematic process optimization. rsc.org

Table 2: Optimization of Oxetane Formation via Intramolecular Cyclization

Entry Base (2 equiv.) Solvent Concentration (M) Time (h) Result Reference
1 NaH THF 0.05 2 36% Yield rsc.org
2 KHMDS THF 0.05 2 81% Yield rsc.org
3 LiHMDS THF 0.05 2 87% Yield rsc.org
4 LiHMDS THF 0.025 2 94% Yield rsc.org
5 LiHMDS THF 0.0125 2 95% Yield rsc.org
6 LiHMDS (1.1 equiv.) THF 0.025 1 Quantitative Conversion, 93% Isolated Yield on 6.5 mmol scale rsc.org

These considerations underscore the importance of robust process development to overcome the inherent challenges of oxetane chemistry, enabling their incorporation into pharmaceuticals and other advanced materials on an industrial scale.

Reaction Pathways and Mechanistic Studies of 3 Phenylsulfonyl Methylene Oxetane

Chemical Transformations of the Phenylsulfonylmethylene Group

The phenylsulfonylmethylene group, an α,β-unsaturated sulfone, is a powerful electron-withdrawing system that activates the exocyclic double bond for a range of chemical transformations.

Oxidation Pathways and Derivative Formation

The exocyclic double bond in 3-((phenylsulfonyl)methylene)oxetane is susceptible to oxidation, which can lead to the formation of epoxides or result in oxidative cleavage. While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from the behavior of analogous vinyl sulfones.

Epoxidation of the double bond can be achieved using various oxidizing agents. For instance, treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding spirocyclic epoxide, 1-oxa-5-(phenylsulfonyl)spiro[2.3]hexane. The reaction is anticipated to proceed via the concerted transfer of an oxygen atom from the peroxy acid to the double bond.

Alternatively, dihydroxylation of the double bond can be accomplished using reagents such as osmium tetroxide (OsO₄) followed by a reductive workup, or under milder, catalytic conditions. This would lead to the formation of a diol, which could be a valuable intermediate for further functionalization.

Under more vigorous oxidative conditions, such as ozonolysis followed by an oxidative workup, the double bond can be cleaved to potentially form oxetan-3-one and a sulfonic acid derivative. This pathway, however, might compete with the oxidation of the sulfur atom itself to a higher oxidation state.

Reduction Reactions and Product Characterization

The reduction of the α,β-unsaturated sulfone system in this compound can proceed via several pathways, depending on the reducing agent and reaction conditions.

Conjugate reduction, or 1,4-reduction, of the double bond is a common pathway for vinyl sulfones. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, or through transfer hydrogenation. alfa-chemistry.com This would yield 3-(phenylsulfonylmethyl)oxetane, saturating the exocyclic double bond while leaving the sulfonyl group and the oxetane (B1205548) ring intact.

Complete reduction of the sulfonyl group, known as desulfonylation, can also be accomplished. Reductive cleavage of the carbon-sulfur bond is a known reaction for vinyl sulfones and can be effected by reagents like zinc in acidic media or with samarium(II) iodide. wikipedia.orgresearchgate.net This would lead to the formation of 3-methyleneoxetane.

It is also conceivable that under strong reducing conditions, such as with lithium aluminum hydride (LiAlH₄), both the double bond and the sulfonyl group could be reduced, potentially leading to 3-methyloxetane. However, such harsh conditions might also promote the ring-opening of the oxetane.

Reduction Type Reagent (Predicted) Product
Conjugate ReductionNaBH₄/Catalyst3-(Phenylsulfonylmethyl)oxetane
DesulfonylationZn/H⁺ or SmI₂3-Methyleneoxetane
Full ReductionLiAlH₄ (potential for ring-opening)3-Methyloxetane

Nucleophilic and Electrophilic Substitution Reactions

The electron-deficient nature of the exocyclic double bond makes it highly susceptible to nucleophilic attack, a characteristic feature of vinyl sulfones which act as excellent Michael acceptors. wikipedia.orgnrochemistry.com

Nucleophilic Addition: A wide variety of soft nucleophiles, such as amines, thiols, and carbanions, are expected to add to the β-position of the double bond in a Michael-type addition. For example, the reaction with a primary or secondary amine would yield a β-amino sulfone derivative. This reactivity is a cornerstone of the utility of vinyl sulfones in the synthesis of complex molecules. rsc.org

Cycloaddition Reactions: The double bond can also participate in cycloaddition reactions. As a dienophile, this compound could react with dienes in a Diels-Alder reaction to form six-membered rings. Furthermore, [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, would lead to the formation of five-membered heterocyclic rings. mdpi.com

Electrophilic Addition: Electrophilic addition to the double bond is less common for vinyl sulfones due to the deactivating effect of the sulfonyl group. However, under certain conditions, reactions with strong electrophiles might occur. For instance, halogenation with bromine (Br₂) could potentially lead to the corresponding dibromo-adduct, although this may require forcing conditions.

Reactivity Profile of the Oxetane Ring System

The oxetane ring in this compound possesses significant ring strain (approximately 25.5 kcal/mol), which makes it susceptible to ring-opening reactions, particularly in the presence of acids or strong nucleophiles. rsc.org

Ring-Opening Reactions and Reactive Intermediate Generation

The activation of the oxetane ring for cleavage typically involves protonation or coordination of the oxygen atom to a Lewis acid. nrochemistry.com This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.

Acid-Catalyzed Ring-Opening: In the presence of a strong acid and a nucleophile, the oxetane ring is expected to open. For example, treatment with a hydrohalic acid (e.g., HBr) would likely lead to the formation of a 3-bromo-2-(phenylsulfonylmethyl)propan-1-ol. The reaction proceeds via an SN2-type attack of the nucleophile on one of the ring carbons.

Ring-Opening with Strong Nucleophiles: Very strong nucleophiles, such as organolithium reagents or Grignards, can also induce ring-opening, even in the absence of an acid catalyst. This reaction would likely involve the nucleophile attacking one of the oxetane ring carbons, leading to the formation of a functionalized alcohol after workup. However, these strong nucleophiles could also potentially react with the phenylsulfonylmethylene group.

The ring-opening of the oxetane generates a 1,3-difunctionalized propane (B168953) scaffold, which can serve as a versatile building block for the synthesis of more complex molecules.

Influence of Substituent Patterns on Ring Stability and Reactivity

The stability and reactivity of the oxetane ring are significantly influenced by the substitution pattern. It is generally observed that 3,3-disubstituted oxetanes exhibit greater stability towards ring-opening compared to other substitution patterns. rsc.org In the case of this compound, the exocyclic double bond effectively creates a 3-monosubstituted system in terms of steric hindrance around the ring, but the electronic nature of the substituent plays a crucial role.

The strong electron-withdrawing nature of the phenylsulfonylmethylene group is expected to have a significant impact on the reactivity of the oxetane ring. By withdrawing electron density from the ring, it may slightly decrease the basicity of the oxetane oxygen, potentially making it less susceptible to protonation. However, once protonated or activated by a Lewis acid, the subsequent nucleophilic attack might be influenced by the electronic effects of this substituent.

The presence of the extended π-system of the phenylsulfonylmethylene group could also influence the conformational properties of the oxetane ring, which in turn can affect its reactivity.

Intramolecular Isomerization Processes in Substituted Oxetanes

The strained four-membered ring of oxetanes is susceptible to various rearrangements, including intramolecular isomerization. This process is particularly notable in oxetane-carboxylic acids, which have been observed to isomerize into more stable lactone structures. nih.govacs.org This transformation can occur spontaneously upon storage or with gentle heating, often without the need for an external catalyst. nih.govacs.org

The isomerization is believed to proceed via an intramolecular protonation of the oxetane oxygen by the carboxylic acid group, which activates the ring for nucleophilic attack by the carboxylate. acs.org However, the stability of the starting material is highly dependent on its specific substitution pattern. For instance, certain structural features, such as the potential for strong intramolecular hydrogen bonding that "freezes" the conformation, can inhibit this isomerization. acs.org In one case, a derivative of 2-aminobenzoic acid remained stable even when heated to 100 °C, whereas its corresponding ester readily isomerized to a lactone after hydrolysis. acs.org The basicity of other functional groups within the molecule can also play a role; a highly basic imidazole (B134444) group was found to prevent the isomerization of a zwitterionic oxetane-carboxylic acid, presumably by preventing the initial intramolecular protonation step. acs.org

These studies highlight a key reactivity pattern for oxetanes bearing nucleophilic groups, a consideration relevant to the broader family of substituted oxetanes.

Table 1: Observed Intramolecular Isomerization of Substituted Oxetane-Carboxylic Acids

This table summarizes findings on the isomerization of various oxetane-carboxylic acids into lactones, detailing the conditions and outcomes.

Starting Material (Oxetane-Carboxylic Acid)ConditionsOutcomeStability NoteReference
Various oxetane-carboxylic acidsStorage at room temperature or slight heatingSpontaneous isomerization to new (hetero)cyclic lactonesFound to be generally unstable nih.govacs.org
Oxetane-carboxylic acids (general)Heating in dioxane/water at 100 °CIsomerization into corresponding lactonesReaction requires heating for these specific compounds acs.org
Ester of an oxetane-carboxylic acidHydrolysis with NaOH, then heating at 50 °CComplete isomerization into the corresponding lactoneThe ester precursor required hydrolysis before isomerization acs.org
Zwitterionic oxetane-carboxylic acid with imidazole groupHeating in dioxane/water at 100 °CRemained stable, no isomerizationHigh basicity of the imidazole group prevents intramolecular protonation acs.org
Oxetane derivative of 2-aminobenzoic acidHeating at 100 °C overnightRemained stable, no isomerizationStabilized by intramolecular hydrogen bonding acs.org

Computational and Theoretical Investigations of Reaction Mechanisms

To gain deeper insight into the factors governing the reactivity and selectivity of oxetane transformations, researchers employ computational methods. Density Functional Theory (DFT) has emerged as a powerful tool for mapping reaction pathways, analyzing transition states, and predicting outcomes.

Density Functional Theory (DFT) Studies on Reaction Selectivity

DFT calculations are instrumental in elucidating the origins of selectivity in reactions involving substituted oxetanes and similar strained systems. By modeling the transition states of competing reaction pathways, the most likely product can be predicted.

For example, in the palladium-catalyzed copolymerization of ethylene (B1197577) and methyl vinyl sulfone—a compound featuring the same sulfonyl group present in this compound—DFT calculations were used to determine the origin of regioselectivity. mdpi.com The study analyzed the free energy of transition states for both 1,2-insertion and 2,1-insertion of the monomer. The results indicated that the transition state for 2,1-insertion had a lower free energy, correctly predicting it as the favored pathway. mdpi.com

Similarly, DFT has been applied to understand the chemoselectivity of phosphine-catalyzed ring-opening reactions of other strained rings. rsc.org These studies compare multiple potential reaction pathways, such as those leading to different cyclic products. The calculations reveal the most favorable pathway by identifying the one with the lowest energy barriers, involving steps like nucleophilic substitution, intramolecular additions, and subsequent rearrangements. rsc.org Such computational analyses provide a framework for predicting how substituents on the oxetane ring, like the phenylsulfonyl group, might direct the course of a reaction.

Energetic Profiles and Transition State Analysis for Oxetane Transformations

A critical aspect of computational chemistry is the generation of energetic profiles for reaction pathways and the detailed analysis of transition state structures. These studies provide quantitative data on the feasibility and kinetics of a proposed mechanism.

In the study of the photochemical cleavage of certain oxetanes, DFT calculations were combined with other methods to map the potential energy landscape of the reaction from an excited state. acs.org The investigation calculated the Gibbs free energy (ΔG) for two competing initial bond-breaking events: C-C scission and C-O scission. The results showed that C-C scission was the energetically preferred pathway. acs.org The analysis also identified the minimum energy crossing points (MECPs) between electronic states, which are crucial for understanding how the molecule returns to the ground state to form the final products. acs.org

DFT calculations at specific levels of theory, such as BP86-D4/def2TZVP, have also been used to analyze the ring-opening of oxetanes in copolymerization reactions. researchgate.net These studies model the structures of "pre-transition states" and the actual transition states to understand how catalysts facilitate the reaction. researchgate.net By comparing the energetic barriers of different proposed mechanisms, researchers can identify the most plausible route for the transformation. researchgate.net

Table 2: DFT Calculated Energetic Data for Oxetane Transformation Pathways

This table presents selected computational findings on the energy barriers associated with different oxetane reaction pathways.

Reaction StudiedPathwayLevel of TheoryCalculated Energetic BarrierSignificanceReference
Photochemical Cleavage of an OxetaneCI−CR bond scissionDFT/MRCI (see source for details)ΔG = +85 kJ mol⁻¹Energetically favorable initial bond scission acs.org
Photochemical Cleavage of an OxetaneCI−O bond scissionDFT/MRCI (see source for details)ΔG = +148 kJ mol⁻¹Energetically disfavored initial bond scission acs.org
Photochemical Cleavage of an OxetaneReturn to ground state via MECP (from C-C scission intermediate)DFT/MRCI (see source for details)ΔEMECP = +11 kJ mol⁻¹Low barrier for product formation after initial step acs.org
Photochemical Cleavage of an OxetaneReturn to ground state via MECP (from C-O scission intermediate)DFT/MRCI (see source for details)ΔEMECP = +5 kJ mol⁻¹Very low barrier for product formation after initial step acs.org
Pd-Catalyzed MVS Insertion2,1-insertion (favored)DFT (functional not specified)9.3 kcal/molLowest free energy, explains observed regioselectivity mdpi.com
Oxetane Ring-Opening CopolymerizationComparison of three transition state scenariosBP86-D4/def2TZVPNot specifiedUsed to determine the most likely catalytic mechanism researchgate.net

Applications of 3 Phenylsulfonyl Methylene Oxetane in Complex Organic Synthesis

3-((Phenylsulfonyl)methylene)oxetane as a Versatile Synthetic Building Block

The utility of this compound stems from its identity as a bifunctional reagent. The oxetane (B1205548) ring is a highly sought-after motif in medicinal chemistry, often serving as a polar and metabolically robust isostere for gem-dimethyl or carbonyl groups. Simultaneously, the vinyl sulfone functional group is a well-established Michael acceptor and a partner in various cycloaddition reactions, providing a gateway to extensive molecular diversity. researchgate.netd-nb.info

The primary reactivity of this compound involves the vinyl sulfone moiety, which acts as an excellent Michael acceptor. This allows for 1,4-conjugate addition reactions with a wide array of soft nucleophiles. Carbon, nitrogen, and sulfur-based nucleophiles can be efficiently introduced at the β-position to the sulfonyl group, leading to a diverse range of functionalized oxetane derivatives. This reactivity is fundamental to its role in building complex molecular scaffolds. mdpi.com

Furthermore, the activated double bond can participate in cycloaddition reactions. For instance, as a dienophile in Diels-Alder reactions, it can be used to construct bicyclic systems containing the oxetane ring. rsc.orgyoutube.com This strategy opens pathways to spirocyclic frameworks, which are of significant interest in drug discovery due to their rigid, three-dimensional structures. nih.govrsc.orgresearchgate.net The synthesis of spirocyclic vinyl sulfones through radical cyclization and migration processes has been demonstrated, highlighting a potential pathway for elaborating this compound into more complex spirocyclic systems. nih.govresearchgate.net

The preparation of functionalized derivatives from this compound allows for the fine-tuning of molecular properties for specific applications, particularly in medicinal chemistry. The thia-Michael addition, for example, involves the reaction with thiols to yield β-thioether substituted oxetanes, which can be reversible under certain conditions. mdpi.com Similarly, aza-Michael addition with primary or secondary amines furnishes β-amino oxetane derivatives. frontiersin.org These reactions are often highly efficient and proceed under mild conditions.

Beyond conjugate additions, the double bond can be subjected to other transformations. Asymmetric dihydroxylation could install two new stereocenters, leading to diol-substituted oxetanes. researchgate.net The phenylsulfonyl group itself is not merely an activating group; it can be a desirable pharmacophore or can be removed under reductive conditions after serving its synthetic purpose. This dual utility enhances the strategic value of this compound in synthetic campaigns.

Table 1: Synthetic Transformations of the Vinyl Sulfone Moiety

Reaction TypeReagent/CatalystProduct ClassPotential Application
Michael AdditionAmines, Thiols, Enolatesβ-Functionalized OxetanesScaffold Diversification
[3+2] CycloadditionHydrazines, AzidesSpiro-heterocycles (e.g., Pyrazolines)Heterocycle Synthesis
[4+2] Cycloaddition (Diels-Alder)DienesBicyclic and Spirocyclic OxetanesComplex Scaffold Construction
Radical CyclizationRadical InitiatorSpirocyclic Vinyl SulfonesAccess to Novel Spirocycles

Strategic Utility in Heterocycle Synthesis

Heterocyclic compounds are cornerstones of pharmaceuticals and agrochemicals. This compound provides an efficient entry point to various heterocyclic systems, particularly those containing the valuable oxetane substituent.

The synthesis of pyrazoles from vinyl sulfones is a well-established transformation. organic-chemistry.org The reaction of this compound with hydrazine (B178648) or substituted hydrazines is expected to proceed via a [3+2] cycloaddition or a sequence of Michael addition followed by intramolecular cyclization and elimination of benzenesulfinic acid. nih.govyoutube.com This provides a direct route to 4-(oxetan-3-yl)pyrazoles, which are scaffolds of interest in medicinal chemistry.

The synthesis of thiazoles from this specific precursor is less direct. The classical Hantzsch thiazole (B1198619) synthesis requires an α-halocarbonyl compound and a thioamide. youtube.com While this compound is not a direct substrate for this reaction, it could potentially be converted into an appropriate α-haloketone intermediate, which could then be used to construct the thiazole ring. Palladium-catalyzed synthesis of 2-aminothiazoles from vinyl azides and potassium thiocyanate (B1210189) represents an alternative strategy where a derivative of the starting oxetane could potentially be employed. organic-chemistry.org

Isoindolinone and its derivatives are important structural motifs found in many biologically active compounds. The synthesis of these frameworks can be achieved through intramolecular cyclization strategies. organic-chemistry.orgrsc.org A plausible route to oxetane-substituted isoindolinones involves the reaction of this compound with a suitably functionalized aromatic precursor, such as an ortho-lithiated N-protected benzamide. The reaction would initiate with a Michael addition of the aryl anion to the vinyl sulfone, followed by an intramolecular cyclization (amidation) to construct the isoindolinone ring.

In a related transformation, the synthesis of 4,5,6,7-tetrahydroisoindole derivatives has been accomplished using a solid-phase strategy where a polymer-bound vinyl sulfone undergoes a Diels-Alder reaction followed by reaction with an isocyanide. nih.gov This demonstrates the utility of the vinyl sulfone moiety in constructing fused ring systems related to isoindoles. If the phenylsulfonyl group is retained in the final product, this leads to sulfonylmethyleneisoindolinone architectures, where the sulfone group can contribute to the pharmacological profile of the molecule.

Contribution to Natural Product Synthesis and Analogues

While no total synthesis of a natural product has been reported using this compound specifically, the constituent functional groups have a proven track record in complex molecule synthesis. Vinyl sulfones have been employed as key intermediates in the synthesis of natural products like homoharringtonine. nih.gov Their ability to act as versatile Michael acceptors and latent olefin precursors is highly valued in strategic bond constructions.

The oxetane ring itself is present in several natural products and is a privileged substituent in the design of natural product analogues. It can enhance metabolic stability and improve physicochemical properties such as solubility. Therefore, this compound serves as an ideal building block for creating novel analogues of existing natural products, allowing for the strategic installation of an oxetane ring while providing a reactive handle—the vinyl sulfone—for further synthetic elaboration or diversification. nih.gov

Biorelevant Research and Medicinal Chemistry Applications of 3 Phenylsulfonyl Methylene Oxetane and Oxetane Derivatives

Biological Activity and Pharmacological Mechanisms of Action

While extensive research has been conducted on the utility of the oxetane (B1205548) motif in medicinal chemistry, specific biological activity data for 3-((Phenylsulfonyl)methylene)oxetane is not widely available in the public domain. However, the broader class of oxetane derivatives has been investigated for various pharmacological effects.

Oxetane-containing compounds have been designed as inhibitors for a range of enzymes and modulators of receptor activity. For instance, oxetane derivatives have been pivotal in the development of potent inhibitors for targets such as the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase implicated in cancer. acs.org The introduction of an oxetane ring in these inhibitors was shown to improve metabolic stability and solubility while maintaining high potency. acs.org In another example, oxetane-containing molecules have been developed as inhibitors of protein kinase C theta (PKCθ), demonstrating enhanced metabolic stability and selectivity. nih.gov The oxetane moiety often contributes to improved pharmacokinetic profiles and can lead to better target engagement by providing a unique three-dimensional structure for interaction with binding sites. nih.gov

The antimicrobial potential of various oxetane derivatives has been explored. For example, certain quinoline (B57606) derivatives incorporating a 3-substituted oxetane have been synthesized and screened for their antimycobacterial activity. researchgate.net While specific data on this compound is scarce, a related compound, 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), has demonstrated antibacterial activity against both Gram-positive and Gram-negative pathogens. nih.govnih.gov PSPC showed minimum inhibitory concentrations (MICs) of 4 μg/ml against Staphylococcus aureus and 8 μg/ml against Enterococcus faecium. nih.gov Its activity against Gram-negative bacteria was enhanced when used in combination with an efflux pump inhibitor, suggesting a potential strategy to overcome resistance mechanisms. nih.gov

Table 1: In vitro Antibacterial Activity of 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC)

Bacterial Strain MIC (μg/ml)
Staphylococcus aureus (MRSA, MW2) 4
Enterococcus faecium 8
Klebsiella pneumoniae 64
Acinetobacter baumannii 32
Pseudomonas aeruginosa >64
Enterobacter spp. >64

Data sourced from studies on PSPC, a structurally related sulfonyl compound. nih.gov

The interaction of oxetane-containing molecules with specific molecular targets is often a key determinant of their biological activity. The oxetane ring can act as a hydrogen bond acceptor and its rigid structure can lock the conformation of a molecule, facilitating optimal binding to a target. illinois.edu For example, in the well-known anticancer drug paclitaxel (B517696) (Taxol), the oxetane ring is believed to contribute to the molecule's bioactivity by rigidifying its structure. illinois.edu In the context of enzyme inhibition, the oxetane moiety has been incorporated into inhibitors of prolylcarboxypeptidase (PrCP) and has been shown to influence the metabolic pathways of drug candidates. nih.gov The introduction of an oxetane can block metabolic weak spots, thereby improving the pharmacokinetic properties of a compound. nih.gov

Oxetanes as Bioisosteres in Drug Design and Development

A significant application of the oxetane motif in medicinal chemistry is its use as a bioisostere, a chemical substituent that can be interchanged with another to enhance desired properties without drastically altering the biological activity. cambridgemedchemconsulting.com

The oxetane ring has been successfully employed as a bioisosteric replacement for both carbonyl and gem-dimethyl groups. nih.govacs.org

Carbonyl Group Mimicry : Oxetanes can mimic the hydrogen bonding ability and dipole moment of a carbonyl group. acs.orgu-tokyo.ac.jp This substitution can lead to improved metabolic stability and increased three-dimensionality of the molecule. acs.org For instance, 3,3-diaryloxetanes have been investigated as replacements for benzophenone, demonstrating similar physicochemical properties but with potential advantages in drug design. nih.govrsc.org Oxetane ethers have also been synthesized as stable isosteres of esters. researchgate.netrsc.org

Gem-Dimethyl Group Mimicry : The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane can introduce polarity and reduce lipophilicity without a significant change in molecular volume. nih.govu-tokyo.ac.jp This strategy is often used to block metabolically labile C-H bonds, thereby improving the metabolic stability of a drug candidate. nih.gov

Table 2: Comparison of Physicochemical Properties of Oxetane Bioisosteres

Property Carbonyl Group Oxetane (as carbonyl mimic) Gem-Dimethyl Group Oxetane (as gem-dimethyl mimic)
Polarity High High Low Moderate
H-Bond Acceptor Yes Yes No Yes
Metabolic Stability Variable Often Improved Often Labile (C-H bonds) Often Improved
Lipophilicity (logD) Lower Generally Lower Higher Lower
Molecular Volume Smaller Larger Similar Similar

This table provides a generalized comparison based on multiple sources. nih.govnih.govu-tokyo.ac.jpnih.gov

The oxetane motif has also been utilized as a replacement for methylene (B1212753) and methyl linkers in drug-like molecules. nih.govrsc.org This substitution can lead to significant improvements in physicochemical properties. Studies comparing 3,3-diaryloxetanes to their corresponding methylene, gem-dimethyl, and cyclobutane-linked analogues have shown that the oxetane derivatives generally exhibit lower lipophilicity (logD) and, in some cases, improved metabolic stability. nih.gov The introduction of the polar oxetane ring can enhance aqueous solubility and permeability, which are crucial for drug absorption and distribution. nih.gov

Isosteric Relationship with Carboxylic Acids, Thioesters, and Benzyl (B1604629) Sulfides

The concept of isosterism, where one functional group is replaced by another with similar steric and electronic characteristics to improve a molecule's properties, is a cornerstone of medicinal chemistry. The oxetane ring has emerged as a versatile isostere for several common functional groups. nih.gov

Initially, oxetanes were investigated as surrogates for gem-dimethyl groups, offering a way to introduce polarity and reduce lipophilicity while occupying a similar molecular volume. chigroup.site More significantly, the oxetane moiety is widely recognized as a bioisostere for the carbonyl group. acs.orgchigroup.site The oxetane oxygen has a hydrogen bond accepting capacity comparable to that of a ketone's carbonyl oxygen. nih.govchigroup.site This makes it a suitable replacement for ketones, esters, and amides, potentially overcoming liabilities associated with carbonyls, such as susceptibility to enzymatic degradation. nih.govchigroup.site This relationship extends to thioesters, where the polar oxetane ring can mimic the carbonyl portion.

Furthermore, specific oxetane derivatives have been explored as mimics for other functionalities. For instance, oxetan-3-ol (B104164) has been designed and evaluated as a potential bioisostere for the carboxylic acid functional group. nih.gov Studies suggest that oxetan-3-ol and related structures are promising replacements for carboxylic acids, particularly in drug design for the central nervous system, where reducing acidity can improve brain penetration. nih.gov While a direct, widely documented isosteric link to benzyl sulfides is less common, the principle of using oxetanes to replace metabolically labile groups, such as diarylmethanes, has been investigated. nih.gov

Modulation of Drug-Relevant Properties by Oxetane Incorporation

The incorporation of an oxetane ring can profoundly alter a molecule's properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Medicinal chemists strategically employ this motif to address specific liabilities in lead compounds, such as poor solubility, high metabolic turnover, or undesirable basicity. acs.orgnih.gov

Lipophilicity, often measured as LogP or LogD, is a critical parameter that influences a drug's solubility, permeability, and metabolic stability. mdpi.com The introduction of an oxetane ring is a common strategy to modulate this property.

Lipophilicity: An oxetane-containing molecule is typically much less lipophilic than its corresponding gem-dimethyl analogue. chigroup.site However, it is generally more lipophilic than the equivalent carbonyl compound. chigroup.site This allows chemists to fine-tune the lipophilicity to an optimal range, which can be crucial for balancing solubility and permeability. nih.gov In some drug discovery campaigns, an oxetane was introduced specifically to lower LogD without negatively impacting other key properties. nih.gov

Table 1: Effect of Oxetane Incorporation on Lipophilicity and Permeability

Parent Compound/Motif Oxetane-Containing Analogue Key Finding Reference
Tetrahydrofuran (B95107) (THF) ring Methoxymethyl-oxetane Achieved optimal LogD (1.9) for permeability, which was otherwise detrimental. nih.gov
4-ethyl-piperazine 4-(oxetan-3-yl)piperazine Maintained high Caco-2 permeability while improving other properties. acs.orgnih.gov
gem-dimethyl group 3,3-disubstituted oxetane Generally reduces lipophilicity, providing a more polar alternative. chigroup.site

The replacement of metabolically vulnerable groups, such as gem-dimethyl groups, with a 3,3-disubstituted oxetane can prevent C-H oxidation without the unfavorable increase in lipophilicity associated with the original group. acs.org This strategy has proven successful in numerous drug discovery programs. For instance, in the development of γ-secretase inhibitors, a lead compound suffering from extensive oxidation on a cyclohexyl ring was modified by introducing an oxetane, which reduced its propensity for oxidative metabolism. acs.org Similarly, the introduction of an oxetane into a MAP and MNK kinase inhibitor led to a significant improvement in exposure, clearance, and bioavailability in mice compared to its precursor. nih.gov The strategic placement of the oxetane can steer metabolism away from CYP450 pathways, potentially reducing drug-drug interactions. scirp.orgscirp.org

Table 2: Examples of Improved Metabolic Stability with Oxetane Incorporation

Drug/Inhibitor Class Precursor Issue Oxetane-Driven Improvement Reference
γ-Secretase Inhibitor Extensive oxidation of a cyclohexyl motif by CYP3A4. Introduction of a 3-substituted oxetane lowered lipophilicity and reduced oxidative metabolism. acs.org
ALDH1A Inhibitor Poor metabolic stability and aqueous solubility. An oxetane-containing derivative displayed significantly improved metabolic stability. nih.gov
MNK Inhibitor Sub-optimal in vivo PK profile. Replacement of a methyl group with an oxetane enhanced metabolic stability and bioavailability. nih.gov

The basicity of amine groups, quantified by the pKa of their conjugate acid, is a critical factor in drug design, influencing selectivity, solubility, and potential off-target effects like hERG channel inhibition. nih.govyoutube.comyoutube.com The oxetane ring exerts a powerful inductive electron-withdrawing effect due to its electronegative oxygen atom. nih.gov

When placed near an amine, the oxetane ring significantly reduces the amine's basicity. researchgate.net This effect is most pronounced when the oxetane is alpha to the amine, where it can lower the pKa by approximately 2.7 units. nih.gov The effect diminishes with distance, with a reduction of about 1.9 units at the beta position and 0.7 units at the gamma position. nih.gov

Table 3: Influence of Oxetane Position on Amine pKa

Position of Oxetane Relative to Amine Approximate pKa Reduction (units) Reference
Alpha (α) 2.7 nih.gov
Beta (β) 1.9 nih.gov
Gamma (γ) 0.7 nih.gov

Oxetane-Containing Compounds in Clinical and Preclinical Drug Candidates

The successful application of oxetane motifs to improve drug properties has led to their inclusion in a growing number of compounds advancing through clinical and preclinical development for a wide range of diseases. nih.govnih.gov

Oxetane-containing molecules have shown promise across multiple therapeutic areas, demonstrating the broad utility of this structural unit. nih.govnih.gov

Cancer: The most well-known oxetane-containing drugs are in oncology. nih.gov Paclitaxel and its derivatives, docetaxel (B913) and cabazitaxel, which feature a fused oxetane ring, are essential chemotherapeutics for treating breast, lung, ovarian, and prostate cancers. nih.gov More recent preclinical candidates include compound 53 , an oxetane derivative that induces degradation of T-cell factor/lymphoid enhancer-binding factor-interacting kinase (TNIK) and has shown in vivo efficacy against colon cancer. nih.gov In another example, oxetane 34 , a gem-dimethyl analogue, delayed tumor growth in vivo with a favorable toxicity profile. nih.gov

Viral Infections: Researchers have incorporated oxetanes into antiviral agents. Compound 56 , an oxetane-substituted molecule, demonstrated dose-dependent efficacy against Respiratory Syncytial Virus (RSV) in a mouse model, with the oxetane improving both activity and pharmacokinetics. nih.gov

Autoimmune Disorders: Compound 77 (Rilzabrutinib), a Bruton's tyrosine kinase (BTK) inhibitor containing an oxetanyl group, is in clinical trials for several autoimmune diseases, including immune thrombocytopenia and pemphigus vulgaris. nih.gov The oxetane was key to reducing piperazine (B1678402) basicity, which in turn improved its safety profile regarding hERG inhibition. nih.gov Another BTK inhibitor for multiple sclerosis, BIIB091, also features the oxetane motif. nih.gov

Metabolic Disorders: Oxetanes have been integrated into molecules targeting metabolic diseases. Danuglipron, a GLP-1 receptor agonist developed for type 2 diabetes, contains an oxetane ring that was introduced to enhance its physicochemical properties. researchgate.net

Table of Mentioned Compounds

Compound/Drug Name Class/Target Therapeutic Area Application
This compound Oxetane Derivative N/A (Subject of article)
Paclitaxel (Taxol) Microtubule Stabilizer Cancer
Docetaxel (Taxotere) Microtubule Stabilizer Cancer
Cabazitaxel (Jevtana) Microtubule Stabilizer Cancer
Oxetan-3-ol Carboxylic Acid Bioisostere General Drug Design
Rilzabrutinib (Compound 77) BTK Inhibitor Autoimmune Disorders
BIIB091 (Compound 80) BTK Inhibitor Autoimmune Disorders (MS)
Danuglipron GLP-1R Agonist Metabolic Disorders (Diabetes)
Compound 53 TNIK Inhibitor Cancer
Compound 34 Undisclosed Cancer
Compound 56 RSV Inhibitor Viral Infections
Entospletinib Syk Inhibitor Cancer/Autoimmune (optimization example)
I-BET469 BET Inhibitor Cancer (optimization example)

Targeted Biological Entities: Kinases, Epigenetic Enzymes, and Receptors

The incorporation of the oxetane moiety has proven to be a successful strategy in developing inhibitors and modulators for a variety of challenging biological targets, including kinases, epigenetic enzymes, and receptors. The oxetane ring can improve properties such as aqueous solubility, metabolic stability, and binding affinity, making it an attractive component in drug discovery. nih.govacs.orgnih.gov While direct studies on this compound are limited, numerous other oxetane derivatives have been developed with specific biological activities.

Kinase Inhibitors:

Kinases are a critical class of enzymes often implicated in cancer and inflammatory diseases. Several oxetane-containing molecules have been developed as potent kinase inhibitors.

Crenolanib (CP-868,596) is an oxetane-containing compound that acts as a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) and a selective type I pan-FMS-like tyrosine kinase 3 (FLT3) inhibitor. nih.gov It has shown activity against various FLT3 mutations with IC₅₀ values in the nanomolar range. nih.gov

Fenebrutinib is an inhibitor of Bruton's tyrosine kinase (Btk) that incorporates an oxetane moiety. nih.gov

GDC-0349 was developed as a highly selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase. The introduction of an oxetane substituent helped to reduce off-target effects and improve the pharmacokinetic profile compared to its predecessors. nih.govacs.org

Lanraplenib is a potent inhibitor of spleen tyrosine kinase (SYK). The development of Lanraplenib involved replacing a metabolically labile morpholine (B109124) ring with a more stable piperazine-oxetane structure. nih.gov

Epigenetic Enzyme Inhibitors:

Epigenetic enzymes, which modify DNA and histones to regulate gene expression, are promising targets for cancer therapy.

An unnamed lead compound was identified as a potent inhibitor of the enhancer of zeste homologue 2 (EZH2) , a histone methyltransferase. The incorporation of an oxetane was part of the optimization process to improve metabolic stability and solubility. nih.govacs.org

Receptor Modulators:

Oxetane derivatives have also been explored as modulators of receptor activity.

Danuglipron (PF-06882961) is an agonist for the glucagon-like peptide-1 receptor (GLP-1R), a target for type 2 diabetes treatment. In the development of this compound, the oxetane motif was introduced as a small, polar group that successfully increased potency without negatively affecting its physicochemical properties. nih.govresearchgate.net

The following table summarizes selected examples of oxetane derivatives and their targeted biological entities.

Table 1: Selected Oxetane Derivatives and Their Biological Targets
Compound Name Biological Target Activity/Significance
Crenolanib FLT3, PDGFR Potent kinase inhibitor with IC₅₀ values of 1.3 to 67.8 nM against various FLT3 mutations. nih.gov
Fenebrutinib Bruton's tyrosine kinase (Btk) Kinase inhibitor. nih.gov
GDC-0349 mTOR Highly selective kinase inhibitor. nih.govacs.org
Lanraplenib Spleen tyrosine kinase (SYK) Potent kinase inhibitor. nih.gov
EZH2 Inhibitor Enhancer of zeste homologue 2 (EZH2) Epigenetic enzyme inhibitor with improved metabolic stability. nih.govacs.org
Danuglipron Glucagon-like peptide-1 receptor (GLP-1R) Receptor agonist with increased potency. nih.govresearchgate.net

Natural Product-Derived Oxetanes and Their Biological Significance

The oxetane ring, while relatively rare in nature, is a key structural feature in several natural products that exhibit significant and diverse biological activities. beilstein-journals.org The presence of this strained four-membered ring often imparts potent pharmacological properties to the parent molecule. acs.org

Paclitaxel (Taxol®) is arguably the most famous oxetane-containing natural product. nih.govacs.org Isolated from the Pacific yew tree (Taxus brevifolia), it is a powerful anticancer agent used in the treatment of various cancers. nih.govnih.gov Its mechanism of action involves the stabilization of microtubules, leading to the disruption of cell division. nih.gov The oxetane ring in paclitaxel is considered crucial for its potent bioactivity, acting as either a hydrogen bond acceptor or a conformational lock. nih.gov Several semi-synthetic derivatives, such as Docetaxel and Cabazitaxel , also contain the core oxetane structure and are used clinically as chemotherapeutics. nih.gov

Merrilactone A , a sesquiterpene isolated from the fruit of Illicium merrillianum, possesses a unique caged structure containing an oxetane ring. wikipedia.orgresearchgate.net It has demonstrated significant neurotrophic activity, promoting the outgrowth of neurites in fetal rat cortical neurons at concentrations as low as 0.1 μM. wikipedia.orgresearchgate.netimperial.ac.uk This has led to interest in its potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. wikipedia.orgnih.gov

Laureatin is a halogenated C15 acetogenin (B2873293) isolated from the marine red alga Laurencia nipponica. This oxetane-containing natural product exhibits potent insecticidal activity. chegg.com

Oxetin is an unusual amino acid containing an oxetane ring, isolated from a Streptomyces species. It has been shown to have herbicidal and weak antibacterial activity. beilstein-journals.org

Orlistat , another FDA-approved drug, is a saturated derivative of the natural product lipstatin. It contains an oxetane ring and functions as a potent inhibitor of pancreatic and gastric lipases, used for the management of obesity. nih.gov

The following table highlights some important natural product-derived oxetanes and their biological significance.

Table 2: Biologically Significant Natural Product-Derived Oxetanes
Compound Name Natural Source Biological Significance
Paclitaxel (Taxol®) Taxus brevifolia (Pacific yew) Potent anticancer agent; microtubule stabilizer. nih.govacs.orgnih.gov
Docetaxel Semi-synthetic from Taxus species Chemotherapeutic agent for various cancers. nih.gov
Cabazitaxel Semi-synthetic from Taxus species Chemotherapeutic agent for prostate cancer. nih.gov
Merrilactone A Illicium merrillianum Potent neurotrophic activity; promotes neurite outgrowth. wikipedia.orgresearchgate.netimperial.ac.uk
Laureatin Laurencia nipponica (Marine red alga) Potent insecticidal activity. chegg.com
Oxetin Streptomyces sp. Herbicidal and weak antibacterial activity. beilstein-journals.org
Orlistat Hydrogenated derivative of Lipstatin Potent inhibitor of pancreatic and gastric lipases; anti-obesity agent. nih.gov

Advanced Structural Characterization and Conformational Analysis of 3 Phenylsulfonyl Methylene Oxetane

X-ray Crystallographic Analysis for Absolute Configuration and Molecular Architecture

Direct X-ray crystallographic data for 3-((phenylsulfonyl)methylene)oxetane is not extensively reported in publicly available literature. However, a detailed understanding of its molecular architecture can be inferred from the well-documented crystal structure of the parent, unsubstituted oxetane (B1205548). The first X-ray analysis of oxetane debunked the long-held assumption of its planarity, revealing a slightly puckered conformation. nih.gov

The fundamental structural parameters of the unsubstituted oxetane ring, determined at 140 K, provide a crucial baseline for understanding its substituted derivatives. nih.gov

Table 1: X-ray Crystallographic Data for Unsubstituted Oxetane at 140 K

Parameter Value
C-O Bond Length 1.46 Å
C-C Bond Length 1.53 Å
C-O-C Bond Angle 90.2°
C-C-O Bond Angle 92.0°
C-C-C Bond Angle 84.8°
Puckering Angle 8.7°

Data sourced from Luger & Buschmann (1984) as cited in literature. nih.gov

The endocyclic angles are significantly compressed compared to the ideal tetrahedral angle of 109.5°, resulting in considerable ring strain (approximately 25.5 kcal/mol). nih.gov This inherent strain is a defining feature of the oxetane ring.

Conformational Preferences and Ring Puckering in Oxetane Derivatives

The oxetane ring is not flat but exists in a puckered conformation to alleviate the torsional strain that would arise from eclipsing hydrogen atoms in a planar structure. nih.govillinois.edu While the puckering in unsubstituted oxetane is modest (a dihedral angle of about 8.7°-10.7°), the introduction of substituents dramatically influences the degree of puckering. nih.govillinois.edu

Substituents, particularly at the 3-position, increase unfavorable eclipsing interactions, forcing the ring into a more pronounced puckered state. utexas.eduacs.org This effect is a general principle observed across various oxetane derivatives.

Table 2: Comparison of Puckering Angles in Oxetane Rings

Compound Puckering Angle
Unsubstituted Oxetane ~8.7°
EDO (a substituted oxetane insecticide) 16°

Data sourced from various chemical reviews. nih.govacs.org

In this compound, the exocyclic double bond and the large phenylsulfonyl group introduce significant steric bulk. This steric demand is expected to result in a substantially puckered oxetane ring. The molecule will adopt a conformation that minimizes steric clashes between the phenylsulfonyl group and the hydrogens on the oxetane ring. Computational studies on other substituted oxetanes have suggested that the ring can act as a "conformational lock," rigidifying the structure into a preferred conformation. acs.org The incorporation of an oxetane into an aliphatic chain can favor synclinal (gauche) arrangements over antiplanar ones, and a similar principle likely governs the orientation of the substituent relative to the ring in this case. researchgate.net

Inductive Electronic Effects within the Oxetane Moiety

The oxetane ring is not merely a structural scaffold; it exerts a potent electronic influence on its substituents. The electronegative oxygen atom creates a powerful inductive electron-withdrawing effect that propagates through the short sigma-bond framework of the ring. acs.orgnih.gov This effect is particularly strong at the 3-position.

The strength of this inductive effect has been quantified in studies of amino-oxetanes. An oxetane ring positioned beta to an amine (as is the case for any 3-substituted oxetane) reduces the pKaH of the amine by approximately 1.9 units. acs.org This demonstrates a significant withdrawal of electron density from the 3-position of the ring.

In the case of this compound, this inherent inductive effect of the oxetane ring is compounded by the strongly electron-withdrawing nature of the exocyclic (phenylsulfonyl)methylene group. The sulfonyl group (-SO₂-) is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both resonance and inductive effects.

Therefore, the electronic environment of this compound is characterized by two distinct and powerful electron-withdrawing forces:

The Oxetane Oxygen: Inductively pulls electron density from the ring carbons. nih.gov

The Phenylsulfonyl Group: Pulls electron density from the exocyclic double bond, which in turn affects the electronic character of the C3 atom of the oxetane ring.

This combination results in a highly electron-deficient C=C double bond, making it a potential Michael acceptor. The interplay of these strong inductive effects defines the reactivity and electronic properties of the entire molecule.

Challenges and Future Directions in 3 Phenylsulfonyl Methylene Oxetane Research

Overcoming Synthetic Access Limitations and Yield Optimization

A significant challenge in the broader application of 3-((phenylsulfonyl)methylene)oxetane lies in its synthetic accessibility. While a general procedure for its synthesis has been established, limitations and the need for yield optimization remain key areas of investigation.

A known synthetic route to this compound involves a multi-step process starting from (methylsulfonyl)benzene and oxetan-3-one. nih.gov This procedure, while effective, yielding up to 82%, relies on the use of strong bases like n-butyllithium and low temperatures (-78 °C), which can be challenging to scale up. nih.gov The development of more robust and scalable synthetic protocols is crucial for making this compound more accessible for extensive research and application. u-tokyo.ac.jp

Future research in this area should focus on exploring alternative synthetic strategies that avoid harsh reaction conditions. This could include the development of catalytic methods or flow chemistry processes that offer better control and scalability. u-tokyo.ac.jp Furthermore, a systematic optimization of the existing protocol, including a detailed study of reaction parameters such as solvent, temperature, and stoichiometry, could lead to improved yields and reduced by-product formation.

Table 1: Key Reagents and Conditions in the Synthesis of this compound

StepReagentSolventTemperature
1n-Butyl lithiumTetrahydrofuran (B95107) (THF)/Hexane0 °C
2Diethyl chlorophosphateTetrahydrofuran (THF)/Hexane0 °C
3Oxetan-3-oneTetrahydrofuran (THF)/Hexane-78 °C

Addressing Stability Concerns in Specific Chemical Environments

The stability of the oxetane (B1205548) ring is a critical factor influencing its utility. While 3,3-disubstituted oxetanes are generally considered more stable, the 3-methylene substitution in this compound raises specific stability questions. acs.org The strained four-membered ring is susceptible to ring-opening reactions, particularly under acidic conditions. acs.orgchemicalbook.com

The phenylsulfonyl group, being electron-withdrawing, can influence the reactivity and stability of the exocyclic double bond and the oxetane ring itself. A comprehensive study of the stability of this compound under a range of pH conditions and in the presence of various reagents is necessary. u-tokyo.ac.jp Understanding its degradation pathways is essential for its application in drug discovery, where metabolic stability is a key parameter. acs.orgestranky.sk

Future work should involve detailed kinetic and mechanistic studies of the decomposition of this compound in different chemical environments. This would provide valuable data for predicting its stability in various applications and for designing more stable derivatives. u-tokyo.ac.jp

Exploration of Novel Reactivity and Cascade Processes

The unique structural features of this compound, including the strained oxetane ring and the activated exocyclic double bond, suggest a rich and largely unexplored reactivity profile. The phenylsulfonyl group activates the double bond for various nucleophilic additions and cycloaddition reactions. mdpi.com

The exploration of [3+2] cycloaddition reactions with nitrile imines, for instance, could lead to the synthesis of novel spirocyclic compounds containing both oxetane and pyrazoline rings. ambeed.commdpi.com Such reactions would be highly valuable for generating molecular complexity in a single step. Furthermore, the oxetane ring itself can participate in cascade reactions, where an initial reaction at the methylene (B1212753) group triggers a subsequent ring-opening or rearrangement. nih.gov Investigating such cascade processes could open up new avenues for the synthesis of complex heterocyclic systems. nih.gov

Future research should focus on systematically exploring the reactivity of this compound with a diverse range of reactants, including dipoles, nucleophiles, and electrophiles. The discovery of novel cascade reactions initiated by this compound would be a significant advancement in the field.

Development of Targeted Medicinal Agents and Advanced Materials

The oxetane motif is increasingly recognized as a valuable bioisostere in drug design, often used to replace gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability. u-tokyo.ac.jpnih.govchemrxiv.org The this compound scaffold, with its unique combination of a polar oxetane ring and a phenylsulfonyl group capable of hydrogen bonding, presents an interesting platform for the design of targeted medicinal agents. estranky.sk

The development of derivatives of this compound could lead to new classes of inhibitors for various enzymes or receptors. estranky.sk In the realm of materials science, the oxetane ring can be a precursor for polymerization. mdpi.com The polymerization of this compound or its derivatives could lead to the formation of novel polymers with unique thermal and mechanical properties. The presence of the phenylsulfonyl group could enhance the polymer's thermal stability and refractive index.

Future efforts should be directed towards the synthesis and biological evaluation of a library of compounds derived from this compound. In parallel, the polymerization behavior of this compound and its potential for creating advanced materials should be investigated.

Integration of Computational Design with Experimental Validation

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. researchgate.netdoi.orgrsc.orgnih.gov In the context of this compound, density functional theory (DFT) calculations can be employed to understand its electronic structure, conformational preferences, and reaction mechanisms. researchgate.netdoi.org

Molecular modeling and docking studies can predict the binding of its derivatives to biological targets, aiding in the design of new medicinal agents. nih.govnih.gov For instance, computational analysis can help in understanding the regioselectivity of cycloaddition reactions or the stability of the oxetane ring in different environments. ambeed.comnih.gov

A synergistic approach that combines computational design with experimental validation will be crucial for accelerating research on this compound. rsc.org Future studies should leverage computational tools to design new experiments, and the experimental results should, in turn, be used to refine and validate the computational models. This iterative process will lead to a deeper understanding of this fascinating molecule and unlock its full potential.

Q & A

Q. What are the common synthetic routes for 3-((Phenylsulfonyl)methylene)oxetane and related 3-substituted oxetanes?

  • Methodological Answer : 3-Substituted oxetanes are synthesized through several strategies:
  • Nucleophilic Substitution : Exocyclic methylene groups can be introduced via Grignard addition followed by dehydration (e.g., using Burgess reagent), with subsequent hydroxylation and tosylation to form the oxetane ring .
  • Carbonate-Mediated Cyclization : 3-(Hydroxymethyl)oxetane derivatives are prepared by reacting diols (e.g., 2,2-bis(hydroxymethyl)-1-propanol) with diethyl carbonate in the presence of KOH, yielding oxetanes with high purity after distillation .
  • Conjugate Addition : For sulfonyl-substituted oxetanes like this compound, nitroalkene intermediates (e.g., 3-(nitromethylene)oxetane) serve as Michael acceptors for nucleophilic additions, followed by nitro group reduction and functionalization .

Q. How does the introduction of a 3-substituted oxetane affect physicochemical properties in drug-like molecules?

  • Methodological Answer :
  • Lipophilicity (logD) : 3,3-Diaryloxetanes reduce logD by 0.5–1.5 units compared to methylene or cyclobutyl linkers, enhancing aqueous solubility. However, variability exists depending on substituent polarity (e.g., electron-withdrawing groups like sulfonyl further lower logD) .
  • Metabolic Stability : Oxetanes resist oxidative metabolism better than gem-dimethyl groups, as the oxygen atom reduces CYP3A4-mediated degradation. For example, replacing a cyclohexyl group with a 3-substituted oxetane decreased microsomal clearance by 40% .
  • Conformational Effects : Oxetanes enforce synclinal (gauche) conformations in aliphatic chains, reducing conformational entropy and improving target binding .

Advanced Research Questions

Q. How can researchers analyze the thermal stability of this compound and identify decomposition pathways?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (e.g., 182–185°C for nitromethylene oxetanes) indicate thermal stability. Narrow temperature intervals suggest a single trigger bond (e.g., C–S or C–C bond cleavage) .
  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) and mass spectrometry to track fragmentation products. For example, triplet-state intermediates formed under UV irradiation decompose via C–N bond cleavage, releasing SO₂ or phenyl radicals .
  • Computational Modeling : DFT calculations predict bond dissociation energies (BDEs). The sulfonyl-methylene bond in this compound has a BDE of ~250 kJ/mol, making it susceptible to homolytic cleavage under thermal stress .

Q. What strategies are effective in mitigating oxidative metabolism of oxetane-containing compounds in drug candidates?

  • Methodological Answer :
  • Polar Substituents : Introduce electronegative groups (e.g., sulfonyl) at the 3-position to lower lipophilicity and hinder CYP3A4 binding. For example, this compound showed 70% lower intrinsic clearance than its methylene analogue .
  • Steric Shielding : Bulky substituents (e.g., diaryl groups) block access to the oxetane oxygen, reducing oxidation. Matched molecular pair analysis demonstrated that 3,3-diaryloxetanes have 2–3× longer half-lives in human liver microsomes than ketones .
  • Isotope Labeling : Replace labile hydrogens with deuterium at α-positions to slow CYP-mediated degradation, as shown in γ-secretase inhibitors .

Q. How do photochemical conditions influence the reactivity of this compound?

  • Methodological Answer :
  • Triplet-State Quenching : Under UV light, the compound forms a 3(n,π*) triplet state, which undergoes energy transfer to alkenes or carbonyls. Use 1,3-pentadiene or O₂ as quenchers to suppress oxetane decomposition .
  • Product Analysis : Irradiation in acetonitrile yields phenylsulfonyl radicals and methylene-oxetane fragments, detected via EPR or HPLC-MS. Competing pathways include [2+2] cycloaddition with alkenes to form spirooxetanes .

Data Contradictions and Resolution

Q. Why do some studies report conflicting effects of oxetanes on lipophilicity (logD)?

  • Analysis :
  • Context-Dependent Variability : In 3,3-diaryloxetanes, electron-rich aryl groups (e.g., cresol) increase logD by 0.3 units, while electron-poor groups (e.g., nitro) decrease it by 0.8 units .
  • Measurement Conditions : logD values vary with pH (e.g., oxetane pKa ~2.5 for the sulfonyl group). Use standardized shake-flask assays at pH 7.4 for consistency .

Methodological Tables

Property Oxetane Derivative Comparison Group Change Reference
Metabolic Stability3-Substituted OxetaneGem-Dimethyl+40% half-life
logD (pH 7.4)3,3-Diaryloxetane (Nitrophenyl)Methylene Linker-1.2 units
Aqueous Solubility3-(Hydroxymethyl)oxetaneCyclobutyl+4000% (4 mg/mL → 160 mg/mL)

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